molecular formula C2H4CeO2 B1585237 Cerium triacetate CAS No. 537-00-8

Cerium triacetate

Cat. No.: B1585237
CAS No.: 537-00-8
M. Wt: 200.17 g/mol
InChI Key: CGLIWEFNRJOUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cerium triacetate is a chemical compound with the formula Ce(CH3CO2)3. It is a cerium salt of acetic acid and is commonly used in various chemical processes and research applications. Cerium is a rare earth element, and its compounds are known for their unique chemical properties, making them valuable in a wide range of scientific and industrial applications.

Mechanism of Action

Target of Action

Cerium triacetate is an inorganic compound with the chemical formula of Ce(CH3COO)3 Cerium compounds have been known to exert diverse biological effects mainly by their resemblance to calcium . This similarity enables these elements to replace calcium in biomolecules without necessarily substituting for it functionally .

Mode of Action

It’s known that this compound can undergo thermal decomposition at 310 °c to generate basic cerium (iii) acetate, which will be further decomposed to obtain ce2o2co3 (a basic carbonate), and continued heating generates ceo2 and co .

Biochemical Pathways

Acetate, a component of this compound, has been implicated in a range of health benefits whether it is derived from the diet or is generated from microbial fermentation of fiber in the gut . Acetate acts, in part, as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .

Pharmacokinetics

A study on cerium oxide nanoparticles, which may share some similarities with this compound, showed that cerium was predominantly recovered in the lungs and feces, with extrapulmonary organs contributing less than 4% to the recovery rate at 24 h post exposure .

Result of Action

This compound has been used as a catalyst for the liquid-phase auto-oxidation of cresols and as a sol-gel precursor for the synthesis of CeO2 nanoparticles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature. For instance, this compound undergoes thermal decomposition at 310 °C

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium triacetate can be synthesized through the reaction of cerium(III) oxide or cerium(III) hydroxide with acetic acid. The reaction typically involves dissolving cerium(III) oxide or hydroxide in acetic acid, followed by evaporation of the solvent to obtain this compound crystals. The reaction can be represented as follows: [ \text{Ce}_2\text{O}_3 + 6\text{CH}_3\text{COOH} \rightarrow 2\text{Ce(CH}_3\text{CO}_2\text{)}_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting cerium(III) nitrate with acetic acid. The process involves mixing cerium(III) nitrate with acetic acid and then evaporating the solvent to obtain the desired product. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Cerium triacetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to cerium(IV) compounds under specific conditions.

    Reduction: It can be reduced to cerium(III) compounds using suitable reducing agents.

    Substitution: this compound can participate in substitution reactions where the acetate groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligands such as chloride, nitrate, and sulfate can replace acetate groups under appropriate conditions.

Major Products Formed:

    Oxidation: Cerium(IV) oxide (CeO2)

    Reduction: Cerium(III) acetate (Ce(CH3CO2)3)

    Substitution: Cerium chloride (CeCl3), cerium nitrate (Ce(NO3)3), cerium sulfate (Ce(SO4)3)

Scientific Research Applications

Cerium triacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other cerium compounds.

    Biology: Employed in studies involving enzyme inhibition and as a probe for biological systems.

    Medicine: Investigated for its potential use in cancer treatment and as an antioxidant.

    Industry: Utilized in the production of glass, ceramics, and as a component in polishing agents.

Comparison with Similar Compounds

Cerium triacetate can be compared with other cerium compounds such as cerium nitrate, cerium chloride, and cerium sulfate. While all these compounds contain cerium, they differ in their chemical properties and applications:

    Cerium Nitrate (Ce(NO3)3): Used in the preparation of other cerium compounds and as an oxidizing agent.

    Cerium Chloride (CeCl3): Employed in organic synthesis and as a catalyst.

    Cerium Sulfate (Ce(SO4)3): Utilized in analytical chemistry and as a reagent in various chemical reactions.

This compound is unique due to its specific reactivity with acetic acid and its applications in both organic synthesis and biological research. Its ability to undergo various chemical reactions and its role as a precursor for other cerium compounds make it a valuable compound in scientific and industrial fields.

Properties

CAS No.

537-00-8

Molecular Formula

C2H4CeO2

Molecular Weight

200.17 g/mol

IUPAC Name

acetic acid;cerium

InChI

InChI=1S/C2H4O2.Ce/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

CGLIWEFNRJOUKT-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ce+3]

Canonical SMILES

CC(=O)O.[Ce]

537-00-8

physical_description

DryPowder;  OtherSolid, Liquid

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In general, we start with a wet cerium carbonate which is treated with acetic acid to form a cerium acetate. The cerium acetate is dried and calcined suitably at a temperature of about 425° C. to 450° C. to form a high surface area ceric oxide, CeO2 (HSA ceric oxide). A mixture of 70 mole percent high surface area cerium oxide and 30 mole percent of the cerium acetate is then prepared. This mixture is wet milled with alumina in proportions that will ultimately yield about 50 to 80 weight percent alumina and the balance cerium oxide. Small amounts of other materials such as known oxide stabilizers may be added if desired. The wet mixture is milled for a period of time so as to achieve a substantially uniform mixture of the ceric oxide and alumina and cerium acetate. Some of the cerium acetate dissolves in the water and the solution is adsorbed onto the alumina. Ultimately, a mixture of average particle size of about 0.5 to 1 micron is obtained. The viscosity of the milled slurry may be adjusted if necessary, and the material is then applied as a thin layer to the exhaust gas treatment surfaces of a ceramic or metal monolith configured for the treating of automotive engine exhaust gases.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
cerium acetate

Synthesis routes and methods II

Procedure details

High surface area ceria was first prepared following traditional procedures. Five grams of cerium carbonate was slowly mixed with 4.5 ml of glacial acetic acid to produce cerium acetate. The sample was dried in a vacuum over at 100° C., the calcined in air at 425° C. to produce cerium oxide. The ceria was coated with a layer of Al2O3 to act as a template by mixing 2 g of the ceria with 40 ml of a 0.01M Al2O3 sol (diluted from a 20 wt % sol), stirring overnight, then filtering, washing, drying, and calcining in air at 500° C. as above. The zeolite precursor solution was prepared by mixing a solution containing NaOH, dissolved Al foil, and H2O with tetraethylorthosilicate (TEOS) and tetrapropylammonium hydroxide (TPAOH) such that the molar concentrations in the final solution was 4:0.06:571:6:1 NaOH:Al:H2O:TEOS:TPAOH. The solution was stirred at room temperature overnight, then approximately 40 ml was added to 2 g of the Al2O3 coated ceria in an autoclave. The autoclave was heated to 175° C. for 6 hrs under autogenic pressure. After rapid cooling, the sample was filtered, washed, dried, then calcined for 6 hrs in air at 500° C. to remove residual organic compounds. Copper was exchanged with the zeolite film/ceria following the methods listed above for CeO2/Cu-ZSM-5. The final catalyst will be referred to as “Cu-ZSM-5/CeO2”.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Name
cerium acetate

Synthesis routes and methods III

Procedure details

1147 g of water and 136 g of acetic acid were mixed and 236 g of cerium carbonate was added to form a clear solution of cerium acetate. The mixture was stirred for 48 hours to completely dissolve the carbonate. To the cerium acetate was added 512 g of zirconium acetate (20 wt % ZrO2) and stirred to make a homogeneous solution. The solution was spray dried at 110° C. to form a white powder of mixed acetates. The powder was calcined in a muffle furnace to a temperature of 500° C. for 1 hour to form the finished mixed oxide.
Name
Quantity
1147 g
Type
reactant
Reaction Step One
Quantity
136 g
Type
solvent
Reaction Step One
Quantity
236 g
Type
reactant
Reaction Step Two
Name
cerium acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerium triacetate
Reactant of Route 2
Cerium triacetate
Reactant of Route 3
Cerium triacetate
Reactant of Route 4
Cerium triacetate
Reactant of Route 5
Cerium triacetate
Reactant of Route 6
Cerium triacetate
Customer
Q & A

Q1: What is the significance of the sol-gel method in preparing cerium-doped titanium oxide nanoparticles?

A: The sol-gel method is a versatile technique for synthesizing nanoparticles with controlled properties. In the case of cerium-doped titanium oxide, this method allows for the homogenous distribution of cerium triacetate within the titanium oxide matrix during the gelation process. [] This homogeneity is crucial for achieving the desired photocatalytic properties. []

Q2: How does the cerium content influence the photocatalytic activity of titanium oxide nanoparticles?

A: Research has demonstrated that the incorporation of cerium into the titanium oxide framework can significantly enhance its photocatalytic activity. Specifically, a study found that a cerium mole fraction of 3% resulted in the highest degradation rate of methyl orange, a model organic pollutant. [] This enhancement is attributed to factors such as increased surface area and potentially altered electronic band structure, leading to improved light absorption and charge carrier separation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.